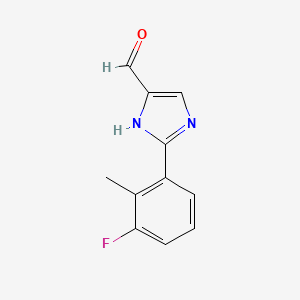![molecular formula C9H13N3 B13683041 2-[(2-methylphenyl)methyl]guanidine CAS No. 46053-91-2](/img/structure/B13683041.png)
2-[(2-methylphenyl)methyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylphenyl)methyl]guanidine, also known as N,N’-bis(2-methylphenyl)guanidine, is a compound with the molecular formula C15H17N3. It is a derivative of guanidine, a functional group known for its high basicity and ability to form hydrogen bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]guanidine typically involves the reaction of 2-methylbenzylamine with cyanamide under specific conditions. One common method includes the use of catalytic amounts of scandium(III) triflate in water, which facilitates the guanylation of the amine . Another approach involves the use of copper-catalyzed three-component synthesis, where cyanamides, arylboronic acids, and amines react in the presence of potassium carbonate and copper(II) chloride dihydrate .
Industrial Production Methods
Industrial production of guanidines, including this compound, often employs large-scale catalytic processes. These methods may involve the use of transition metal catalysts to enhance the efficiency and yield of the reactions . The choice of catalyst and reaction conditions can significantly impact the overall production cost and environmental footprint.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while reduction can produce amines .
Scientific Research Applications
2-[(2-methylphenyl)methyl]guanidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]guanidine involves its interaction with molecular targets such as enzymes and receptors. It can enhance the release of acetylcholine following a nerve impulse, slow the rates of depolarization and repolarization of muscle cell membranes, and bind to DNA minor grooves . These interactions are mediated by its high basicity and ability to form hydrogen bonds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives such as:
- N,N’-bis(2-methylphenyl)guanidine
- 1,3-di-o-tolylguanidine
- Diorthotolylguanidine
Uniqueness
2-[(2-methylphenyl)methyl]guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with transition metals and its high basicity make it particularly valuable in various applications .
Properties
CAS No. |
46053-91-2 |
|---|---|
Molecular Formula |
C9H13N3 |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
2-[(2-methylphenyl)methyl]guanidine |
InChI |
InChI=1S/C9H13N3/c1-7-4-2-3-5-8(7)6-12-9(10)11/h2-5H,6H2,1H3,(H4,10,11,12) |
InChI Key |
LGGPGRCUXWQIDU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Azabicyclo[3.2.1]octan-3-one](/img/structure/B13683013.png)

![8-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13683032.png)
![2-(2-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13683035.png)




